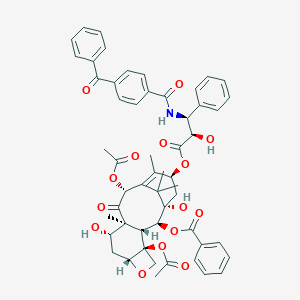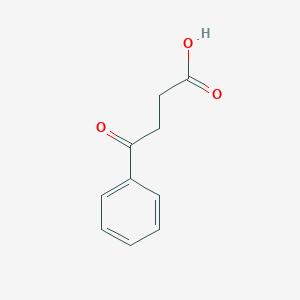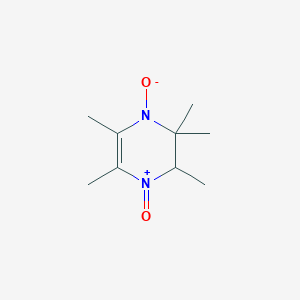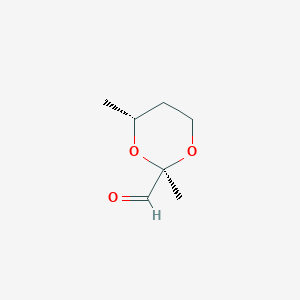
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde, also known as DMDC, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has a unique chemical structure that makes it an interesting subject of research.
Mécanisme D'action
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has been shown to act as an electrophilic reagent in organic reactions. It can react with various nucleophiles, including amines, alcohols, and thiols. The reaction of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde with nucleophiles results in the formation of a hemiacetal intermediate, which can then undergo further reactions to yield various organic compounds.
Effets Biochimiques Et Physiologiques
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has several advantages for use in lab experiments. It is readily available, easy to handle, and has a high degree of purity. However, (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has some limitations, including its limited solubility in water and its tendency to form dimers and higher oligomers in solution.
Orientations Futures
There are several future directions for research on (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde. One area of interest is the development of new synthesis methods for (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde that are more efficient and environmentally friendly. Another area of interest is the use of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde as a chiral auxiliary in asymmetric synthesis. Additionally, the potential use of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde in the synthesis of new pharmaceuticals and agrochemicals is an area of active research. Finally, further studies are needed to fully understand the biochemical and physiological effects of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde.
Méthodes De Synthèse
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde can be synthesized through a multistep process that involves the reaction of 2,4-pentanedione with acetaldehyde in the presence of a base catalyst. The resulting product is then treated with hydrogen peroxide and a catalytic amount of sulfuric acid to yield (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde. This synthesis method has been optimized to produce high yields of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde with high purity.
Applications De Recherche Scientifique
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has been studied extensively for its potential applications in various fields of science. It has been used as a building block in the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and agrochemicals. (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
144404-96-6 |
|---|---|
Nom du produit |
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-6-3-4-9-7(2,5-8)10-6/h5-6H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
OKPUXEKTBMBZGC-RNFRBKRXSA-N |
SMILES isomérique |
C[C@@H]1CCO[C@@](O1)(C)C=O |
SMILES |
CC1CCOC(O1)(C)C=O |
SMILES canonique |
CC1CCOC(O1)(C)C=O |
Synonymes |
1,3-Dioxane-2-carboxaldehyde, 2,4-dimethyl-, (2R-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



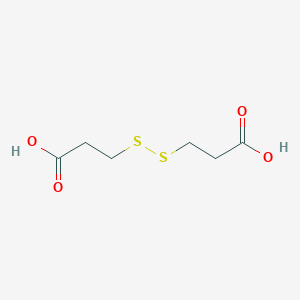
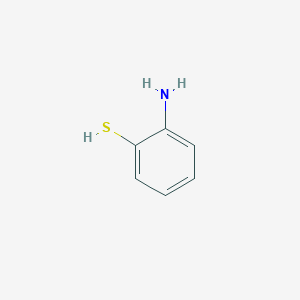

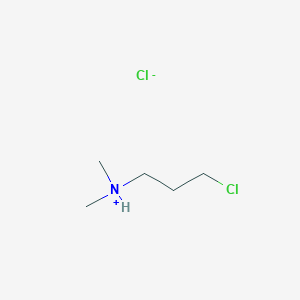
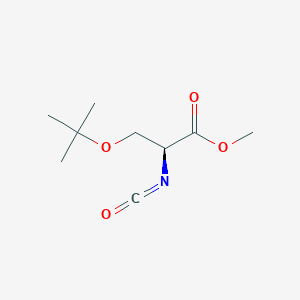

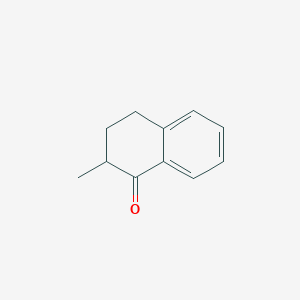
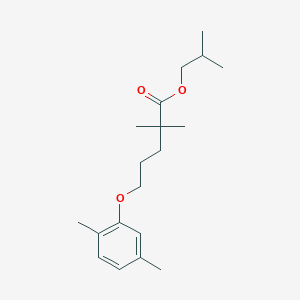
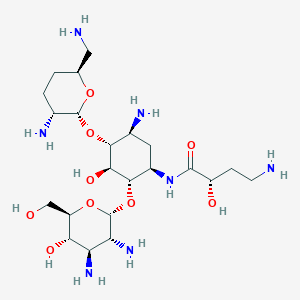
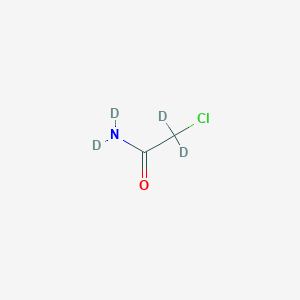
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
